molecular formula C11H10ClNO B3356178 3-Acetyl-2-chloro-1-methylindole CAS No. 65287-75-4

3-Acetyl-2-chloro-1-methylindole

Cat. No.: B3356178
CAS No.: 65287-75-4
M. Wt: 207.65 g/mol
InChI Key: LLZZEZGLIGDVLB-UHFFFAOYSA-N
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Description

3-Acetyl-2-chloro-1-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is of particular interest due to its unique chemical structure, which includes an acetyl group at the third position, a chlorine atom at the second position, and a methyl group at the first position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-chloro-1-methylindole can be achieved through several methods. One common approach involves the formylation of 2-indolones using the Vilsmeier method. The initial 1,3-dihydro-2H-indol-2-ones can be obtained by cyclization of chloroacetanilides, Wolff–Kishner reduction of isatins, or reduction of 2-nitrophenylacetic acids . The formylation reaction typically involves the use of phosphorus oxyhalides and dimethylformamide (DMF) to introduce the formyl group at the desired position on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-chloro-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom at the second position can undergo nucleophilic substitution reactions to form a variety of substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethanol.

Scientific Research Applications

3-Acetyl-2-chloro-1-methylindole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-chloro-1-methylindole involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

    3-Acetylindole: Lacks the chlorine and methyl groups, resulting in different chemical and biological properties.

    2-Chloro-1-methylindole:

    1-Methylindole: Lacks both the acetyl and chlorine groups, leading to distinct chemical behavior.

Uniqueness: 3-Acetyl-2-chloro-1-methylindole is unique due to the presence of all three functional groups (acetyl, chlorine, and methyl) on the indole ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(14)10-8-5-3-4-6-9(8)13(2)11(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZZEZGLIGDVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356194
Record name 3-acetyl-2-chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-75-4
Record name 3-acetyl-2-chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 310 mg of NaH in 15 ml THF was added 1 g of (75), and then 625 μl of methyl iodide. The reaction was left with stirring for 3 days. Water was added, the product extracted with diethylether, and the ether phase dried and evaporated to dryness to give (76). Yield 870 mg.
Name
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
625 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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